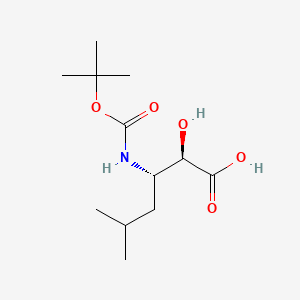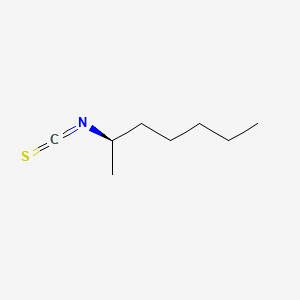
2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine
Vue d'ensemble
Description
2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine is a chemical compound with the empirical formula C6H2Cl2F3N . It is a tri-substituted pyridine used in the preparation of pharmaceutical agents with antitumor activities .
Synthesis Analysis
An effective and practical synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, the key intermediate of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, from 2,6-dichloro-3-trifluoromethylpyridine was undertaken . The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been explored .Molecular Structure Analysis
The molecular weight of this compound is 215.99 . The SMILES string representation of the molecule is FC(F)(F)c1cc(Cl)nc(Cl)c1 .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.473 and a density of 1.505 g/mL at 25 °C . Its boiling point is 56-57 °C at 10 mmHg .Applications De Recherche Scientifique
Chemical Synthesis and Properties
Research into the chemistry and properties of pyridine derivatives, including 2,6-dichloro-4-(trifluoromethyl)pyridine-3-methylamine, reveals their significance in various branches of chemistry. These compounds are known for their preparation procedures, spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activity. The review by Boča, Jameson, and Linert (2011) emphasizes the importance of these compounds in coordination chemistry, highlighting their versatility and potential for further investigation into unknown analogues Boča, Jameson, & Linert, 2011.
Medicinal Applications
Pyridine derivatives play a crucial role across medicinal fields due to their wide range of biological activities. As highlighted by Abu-Taweel et al. (2022), these derivatives exhibit antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. Their high affinity for various ions and neutral species also allows their use as effective chemosensors for the determination of different species in various samples, showcasing their potential in both therapeutic and analytical chemistry Abu-Taweel et al., 2022.
Agrochemical Applications
The application of pyridine-based compounds extends into the agrochemical industry, serving as fungicides, insecticides/acaricides, and herbicides. Guan et al. (2016) discuss the discovery of pyridine-based agrochemicals through Intermediate Derivatization Methods, highlighting the importance of finding new methods to enhance the efficiency of discovering novel compounds in this field. This approach is crucial for meeting market requirements and showcases the versatility of pyridine derivatives in contributing to agricultural advancements Guan et al., 2016.
Environmental and Health Safety
While the focus is on the positive applications of this compound and its analogues, it's crucial to also consider the environmental and health safety aspects of such compounds. Wang et al. (2019) review the sources, multimedia distribution, and health risks of novel fluorinated alternatives to PFAS compounds, emphasizing the importance of understanding the environmental behavior and health risks associated with such chemicals. This research is vital for ensuring the sustainable and safe use of pyridine derivatives in various applications Wang et al., 2019.
Mécanisme D'action
Target of Action
It’s known that similar compounds target therespiratory system .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the function of the target .
Result of Action
Similar compounds have been found to have superior pest control properties .
Action Environment
The action, efficacy, and stability of 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-methylamine can be influenced by various environmental factors. It’s recommended to store the compound in a cool, dark place, preferably below 15°C . Exposure to heat, sparks, open flames, and hot surfaces should be avoided .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and may cause respiratory irritation . It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this chemical .
Orientations Futures
Propriétés
IUPAC Name |
[2,6-dichloro-4-(trifluoromethyl)pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F3N2/c8-5-1-4(7(10,11)12)3(2-13)6(9)14-5/h1H,2,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDRMDGRPGMSKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)CN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



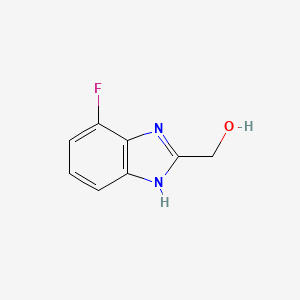
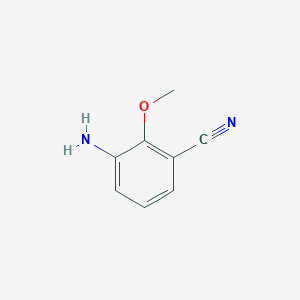
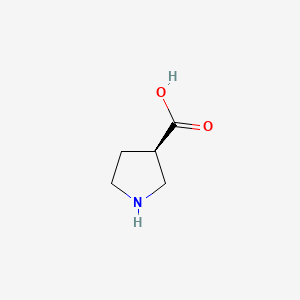




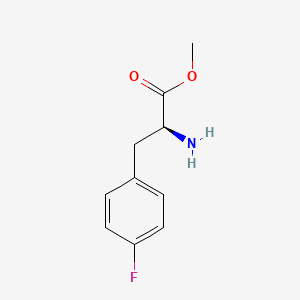
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline](/img/structure/B3043107.png)


